

Application Notes and Protocols for Cell Permeability Assays with TR-14035

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TR-14035 is a potent, orally active dual antagonist of $\alpha 4\beta 7$ and $\alpha 4\beta 1$ integrins.[1][2] These integrins play a crucial role in the recruitment of leukocytes to sites of inflammation, making **TR-14035** a compound of interest for inflammatory and autoimmune diseases.[1][3][4] Understanding the cell permeability of **TR-14035** is a critical step in its development as a therapeutic agent, as it dictates the compound's ability to be absorbed and reach its target tissues.

This document provides detailed application notes and a comprehensive protocol for assessing the cell permeability of **TR-14035** using the Caco-2 cell monolayer model, a widely accepted in vitro model for predicting human intestinal absorption of drugs.[1][5][6][7]

Data Presentation

While specific experimental data on the cell permeability of **TR-14035** is not readily available in the public domain, the following tables summarize its known biological and pharmacokinetic properties. These values are essential for designing and interpreting cell permeability assays.

Table 1: Biological Activity of TR-14035



| Target | IC50 (nM) | Cell Line | Assay Type |
|---------------|-----------|-----------|----------------|
| α4β7 Integrin | 7 | RPMI-8866 | Adhesion Assay |
| α4β1 Integrin | 87 | - | - |

Data sourced from MedchemExpress and other publications.[1][4][8]

Table 2: Pharmacokinetic Properties of TR-14035

| Species | Administrat ion | Dose (mg/kg) | Cmax (µg eq./mL) | T1/2 (h) | Oral Bioavailabil ity (%) |
|---------|--------------------|-----------------|---------------------|----------|---------------------------------|
| Rat | Intravenous | 3 | - | 0.28 | - |
| Rat | Oral | 10 | 0.18 | - | 17.1 |
| Dog | Intravenous | 3 | - | 0.81 | - |
| Dog | Oral | 10 | 0.10 | - | 13.2 |

Data sourced from MedchemExpress.[1][2]

Signaling Pathway

TR-14035 exerts its effect by antagonizing $\alpha 4\beta 7$ and $\alpha 4\beta 1$ integrins, which are heterodimeric cell surface receptors crucial for leukocyte adhesion and migration.[3][9] Upon binding their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) for $\alpha 4\beta 1$ and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for $\alpha 4\beta 7$, these integrins initiate an "outside-in" signaling cascade.[10][11] This signaling involves the recruitment of focal adhesion proteins such as talin and vinculin, leading to the activation of Focal Adhesion Kinase (FAK) and Src family kinases.[12] Downstream signaling pathways, including the MAPK/ERK pathway, are then activated, ultimately regulating gene expression and promoting cell adhesion, migration, and survival.[12] By blocking the initial ligand binding, **TR-14035** inhibits these downstream signaling events.





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Caption: TR-14035 Signaling Pathway

Experimental Protocols

The following protocol outlines a bidirectional Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of **TR-14035** and to assess if it is a substrate of efflux transporters like P-glycoprotein (P-gp).

Materials and Reagents

- Caco-2 cells (ATCC® HTB-37™)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
- Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4



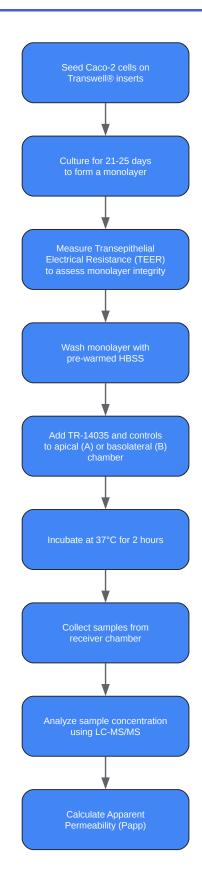




- TR-14035
- Lucifer yellow
- Control compounds:
 - High permeability: Propranolol
 - Low permeability: Atenolol
 - P-gp substrate: Digoxin
- Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)
- Cell culture plates
- Analytical instrumentation (e.g., LC-MS/MS)

Experimental Workflow





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